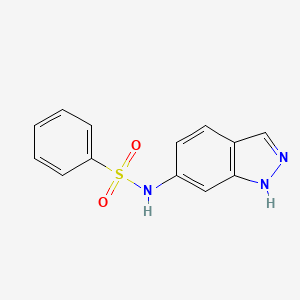

N-(1H-indazol-6-yl)benzenesulfonamide

Description

Contextualization within Sulfonamide and Indazole Medicinal Chemistry

The scientific interest in N-(1H-indazol-6-yl)benzenesulfonamide is rooted in the well-established therapeutic pedigrees of its constituent parts: the sulfonamide group and the indazole ring system.

Sulfonamides have been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s. researchgate.netcitedrive.comnih.gov This functional group is a key feature in a wide array of FDA-approved drugs, demonstrating its versatility and favorable pharmacological properties. researchgate.netcitedrive.comnih.gov Sulfonamide-based compounds are known to exhibit a broad spectrum of biological activities, and are used in the treatment of conditions such as cancer, viral infections, and inflammatory diseases. researchgate.netcitedrive.comnih.govmdpi.com Their success is partly due to their ability to act as isosteres of carboxylic acids and to participate in strong hydrogen bonding interactions with biological targets. researchgate.net

The indazole motif is another "privileged scaffold" in drug discovery, valued for its presence in numerous bioactive molecules and approved drugs like pazopanib, an anticancer agent that notably also contains a sulfonamide structure. mdpi.comnih.govnih.gov Structurally diverse indazole analogs have garnered immense attention for their wide-ranging pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. mdpi.comnih.govnih.govnih.govresearchgate.net The indazole ring can serve as both a core scaffold and a functional substituent, contributing significantly to the biological profile of a molecule. mdpi.comnih.gov

The combination of these two potent pharmacophores in a single molecular entity, as seen in this compound, provides a compelling foundation for designing novel drug candidates.

Rationale for Investigating this compound as a Pharmacological Scaffold

The primary rationale for investigating this compound is its potential as a core structure, or "scaffold," for building new and effective therapeutic agents, particularly in oncology. Researchers have identified this specific combination of indazole and benzenesulfonamide (B165840) as a promising starting point for several reasons:

Hybrid Scaffold Advantage: The molecule strategically combines the proven anticancer properties associated with both indazole and sulfonamide moieties. mdpi.com This hybridization is a deliberate design strategy aimed at creating synergistic or enhanced biological activity.

Targeting Key Cancer Pathways: Research has specifically identified the this compound core as an ideal scaffold for developing inhibitors of Polo-like kinase 4 (PLK4). nih.govnih.gov PLK4 is a critical regulator of cell division, and its overexpression is linked to the development and progression of various cancers, making it a valuable therapeutic target. nih.govnih.gov

Structural Basis for Potent Inhibition: Molecular docking studies have shown that the indazole core of this scaffold can form crucial hydrogen bonds with key amino acid residues in the hinge region of protein kinases like PLK4. nih.gov This provides a solid structural basis for its role as an effective kinase inhibitor.

Amenability to Chemical Modification: The scaffold allows for structural modifications and fragment growth, enabling chemists to synthesize a series of derivatives to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Overview of Key Research Areas and Methodologies Applied to this compound and its Derivatives

Research on this compound and its analogs is multi-faceted, employing a range of modern drug discovery methodologies. The primary focus has been on the development of novel anticancer agents, with explorations into other potential therapeutic areas as well.

Key Research Areas:

Anticancer Agent Development: The most prominent area of research is the design of derivatives as potent inhibitors of specific cancer-related targets. A significant focus has been on developing inhibitors of PLK4 for breast cancer therapy. nih.govnih.gov Studies have evaluated the antiproliferative activity of these compounds against various human cancer cell lines, including A-549 (lung), MCF-7 (breast), Hs-683 (glioma), and SK-MEL-28 (melanoma). mdpi.com

Antimicrobial and Antioxidant Discovery: Researchers have also synthesized and evaluated derivatives for their potential as antimicrobial and antioxidant agents. researchgate.net

Methodologies:

Chemical Synthesis: The creation of novel derivatives is central to the research. Synthetic strategies involve multi-step processes, often starting with the modification of the indazole ring, followed by reaction with various substituted benzenesulfonyl chlorides. nih.govnih.govworldscientific.com

In Vitro Biological Evaluation: The synthesized compounds are subjected to a battery of tests to determine their biological activity. This includes:

Enzyme Inhibition Assays: To quantify the inhibitory potency against specific targets, such as the PLK4 kinase (measuring IC₅₀ values). nih.govnih.gov

Cell-Based Proliferation Assays: To measure the cytotoxic effects on cancer cell lines and determine IC₅₀ values. mdpi.comnih.govnih.gov

Antimicrobial and Antioxidant Assays: Using methods like DPPH and ABTS assays to screen for antioxidant potential. researchgate.net

Computational Modeling: In silico techniques are heavily utilized to guide the design process and understand the mechanism of action. These include:

Molecular Docking: To predict and analyze the binding interactions between the compounds and their protein targets. mdpi.comnih.gov

Molecular Dynamics Simulations: To assess the stability of the ligand-protein complexes over time. mdpi.comworldscientific.com

ADME Prediction: To computationally estimate the absorption, distribution, metabolism, and excretion properties of the designed molecules. mdpi.com

Pharmacokinetic Studies: Promising lead compounds are often evaluated for their drug-like properties, including metabolic stability in human liver microsomes and pharmacokinetic profiles in animal models to assess parameters like half-life (T₁/₂) and area under the curve (AUC). nih.govnih.gov

The table below summarizes key research findings for a derivative of the this compound scaffold.

| Compound | Target | Activity Type | Result | Reference |

| K22 | PLK4 | In vitro Enzyme Inhibition (IC₅₀) | 0.1 nM | nih.govnih.gov |

| K22 | MCF-7 Breast Cancer Cells | In vitro Anti-proliferative (IC₅₀) | 1.3 µM | nih.govnih.gov |

| K22 | Human Liver Microsomes | Metabolic Stability (T₁/₂) | 51.0 min | nih.govnih.gov |

| K22 | Pharmacokinetics (in vivo) | Area Under the Curve (AUC₀₋t) | 447 ± 47.6 ng·h/mL | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-7-6-10-9-14-15-13(10)8-11/h1-9,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTZPLJQEYPLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Chemical Derivatization of N 1h Indazol 6 Yl Benzenesulfonamide

General Synthetic Routes to N-(1H-indazol-6-yl)benzenesulfonamide

The principal and most direct synthetic route to the parent compound, this compound, involves the reaction of 6-aminoindazole with benzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation.

Typically, the synthesis is carried out by dissolving 6-aminoindazole in a suitable basic solvent, such as pyridine. Pyridine acts as both the solvent and an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. Benzenesulfonyl chloride is then added, often portion-wise or as a solution, to the stirred mixture, usually at a controlled temperature, such as 0 °C, before being allowed to warm to room temperature. The reaction progress is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include pouring the reaction mixture into water to precipitate the crude product, followed by filtration, washing, and purification by recrystallization or column chromatography.

Synthesis of Novel this compound Derivatives

The core structure of this compound has been used as a scaffold for the development of novel derivatives. researchgate.netmdpi.com These efforts are primarily driven by the search for compounds with specific biological activities, such as kinase inhibitors. researchgate.netmdpi.com Derivatization strategies are generally focused on two key areas: functionalization of the benzenesulfonamide (B165840) moiety and modification of the indazole ring.

Functionalization of the Benzenesulfonamide Moiety

A common strategy for creating novel derivatives involves introducing various substituents onto the phenyl ring of the benzenesulfonamide group. This is typically achieved by using appropriately substituted benzenesulfonyl chlorides in the initial synthesis step with 6-aminoindazole or its derivatives. The nature and position of these substituents can significantly influence the compound's physicochemical properties and biological interactions.

In one study, a series of derivatives was synthesized by reacting an amino-indazole precursor with various aryl sulfonyl chlorides in pyridine. beilstein-journals.org For example, reacting 1-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine with 2-nitrobenzenesulfonyl chloride yielded the corresponding N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide. beilstein-journals.org Another study focused on creating potent inhibitors of Polo-like kinase 4 (PLK4) and synthesized a range of derivatives, ultimately identifying a compound designated K17, which featured substituents on the benzene (B151609) ring and exhibited excellent inhibitory activity. mdpi.com

Table 1: Examples of Derivatives with Aromatic Substitutions on the Benzenesulfonamide Ring

| Derivative Name | Substituent on Benzene Ring | Starting Materials | Reference |

|---|---|---|---|

| 4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide | 4-ethoxy | 6-aminoindazole, 4-ethoxybenzenesulfonyl chloride | nih.gov |

| N-(1H-indazol-6-yl)-3-nitrobenzenesulfonamide | 3-nitro | 6-aminoindazole, 3-nitrobenzenesulfonyl chloride | researchgate.net |

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide | 2-nitro (on benzenesulfonamide); additional modifications on indazole | 1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-amine, 2-nitrobenzenesulfonyl chloride | beilstein-journals.org |

The substitution of the hydrogen atom on the sulfonamide nitrogen with a heterocyclic group is a potential but less commonly reported modification for the this compound scaffold in the reviewed scientific literature. Synthetic strategies typically focus on substitutions on the benzenesulfonamide ring or the indazole nitrogen. For instance, N-alkylation of aminobenzenesulfonamides with alcohols has been achieved using ruthenium catalysts, but examples involving direct N-heterocyclic substitution on this specific indazole scaffold are not prevalent.

Modifications of the Indazole Scaffold

Modification of the nitrogen atoms within the indazole ring is a key strategy for derivatization. The indazole scaffold presents two potential sites for substitution, the N1 and N2 positions, which can lead to the formation of regioisomers. The selective alkylation of a specific nitrogen is a significant synthetic challenge, with the outcome often influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used.

Alkylation: The direct alkylation of the indazole nitrogen is a common approach. For example, research into selective N1-alkylation has shown that using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product, especially with electron-deficient indazoles. A study on N-alkylation of aminobenzenesulfonamides demonstrated the use of a ruthenium catalyst for reactions with alcohols, providing a pathway to N-alkylated products. The synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) derivatives is a prime example of N-alkylation where a heterocyclic moiety is attached to the indazole nitrogen. beilstein-journals.org

Acylation: Acylation of the indazole nitrogen is another method used to introduce functional groups. An example includes the synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. researchgate.net In this case, an acetyl group is introduced onto the N1 position of the indazole ring. The synthesis involved the initial formation of the sulfonamide followed by subsequent modification of the indazole ring.

Table 2: Examples of Derivatives with Modifications on the Indazole Scaffold

| Derivative Name | Modification Type | Group Added to Indazole Nitrogen | Starting Materials | Reference |

|---|---|---|---|---|

| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide | Alkylation | 2-chloropyrimidin-4-yl | 1H-indazol-5-amine derivative, benzenesulfonyl chloride | beilstein-journals.org |

| N-butyl-N-(1H-indazol-6-yl)benzenesulfonamide | Alkylation | Butyl | This compound, Butyl halide | |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Acylation | Acetyl | 3-chloro-N-(4-methoxyphenylsulfonyl)-1H-indazol-6-amine, Acetic anhydride/acetyl chloride | researchgate.net |

Substitutions on the Indazole Ring

The modification of the this compound scaffold has been a key strategy in the development of potent biological inhibitors. Research has focused on introducing a variety of substituents onto both the indazole ring and the benzenesulfonamide moiety to explore the structure-activity relationships (SAR).

In a notable study, a series of novel this compound derivatives were synthesized with the aim of developing potent Polo-like kinase 4 (PLK4) inhibitors. nih.gov The synthetic approach often begins with commercially available 6-bromoindazole. This starting material can undergo a nucleophilic substitution reaction, for instance with N-iodosuccinimide, to introduce an iodine atom at the 3-position of the indazole ring. The indazole nitrogen is typically protected, for example with a tetrahydropyranyl (THP) group, to facilitate subsequent reactions. nih.gov

Further modifications can be achieved through cross-coupling reactions. For instance, a Sonogashira coupling can be employed to introduce various alkynyl groups at the 3-position of the indazole ring. nih.gov Subsequently, the Goldberg amination reaction can be used to couple the substituted indazole with different benzenesulfonamides, leading to a diverse library of derivatives. nih.gov

Substituents on the benzenesulfonamide ring also play a crucial role in modulating the biological activity. A range of substituents, including alkyl, halogen, and other functional groups, have been introduced at the para-position of the benzene ring. nih.gov For example, derivatives with methyl, bromo, and other groups have been synthesized and evaluated. nih.gov The choice of substituent can significantly impact the inhibitory activity of the resulting compounds. nih.gov

The following table summarizes some of the synthesized derivatives and their reported biological activities.

| Compound ID | Indazole Ring Substituent (R1) | Benzenesulfonamide Ring Substituent (R2) | PLK4 IC50 (nM) nih.gov |

| K01 | H | H | 977.6 |

| K02 | H | 4-CH3 | 12.4 |

| K07 | H | 4-Br | 23.6 |

| K17 | H | 3-NO2 | 0.3 |

| K22 | 3-ethenylpyridine | 3-NO2 | 0.1 |

Regioselective Synthesis of Indazole Isomers

The N-alkylation of the indazole ring is a common strategy for derivatization, but it often leads to a mixture of N-1 and N-2 regioisomers. The control of regioselectivity is therefore a critical aspect of the synthesis of indazole-containing compounds. General approaches to achieve regioselective synthesis of N-1 or N-2 substituted indazoles involve either incorporating the substituent before indazole ring formation or by direct alkylation of the pre-formed indazole ring.

Several factors, including the choice of base, solvent, and the nature of the substituents on the indazole ring, can influence the regiochemical outcome of N-alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. In some cases, particularly with certain C-3 substituted indazoles, N-1 regioselectivity can exceed 99%.

Conversely, excellent N-2 regioselectivity has been observed with specific substitution patterns on the indazole ring, such as the presence of nitro or ester groups at the C-7 position. The steric and electronic effects of the substituents on the indazole ring play a significant role in directing the alkylation to either the N-1 or N-2 position.

Alternative methods for achieving regioselectivity include N-acylation followed by reduction, which can favor the formation of the N-1 substituted isomer through thermodynamic equilibration. While these methods are generally applicable to the indazole scaffold, their specific application to this compound would require empirical validation.

Hybridization with Other Biologically Active Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach has been applied to both sulfonamide and indazole-containing compounds to create hybrid molecules with potentially enhanced or novel biological activities.

While specific examples of hybrid molecules directly derived from the this compound scaffold are not extensively reported, the principle can be illustrated by related structures. For example, sulfonamide moieties have been hybridized with a variety of biologically active heterocycles such as thiazole (B1198619). In one study, N-(thiazol-2-yl)benzenesulfonamide derivatives were synthesized, combining the known antibacterial properties of both the thiazole and sulfonamide groups. researchgate.net

Similarly, the indazole ring is a versatile scaffold for hybridization. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov This has led to the design and synthesis of 3,5-disubstituted indazole derivatives, where various aromatic groups are introduced at the C-5 position via Suzuki coupling to explore interactions with multiple biological targets. nih.gov

The application of this hybridization strategy to this compound could involve linking other biologically active fragments to either the indazole or the benzenesulfonamide part of the molecule, aiming to create multifunctional ligands with improved therapeutic profiles.

Spectroscopic and Crystallographic Characterization Methods for Structural Elucidation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods are essential for confirming the chemical structure, determining stereochemistry, and understanding the three-dimensional arrangement of the molecules.

Crystallographic Characterization:

For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been determined. In this derivative, the indazole ring system is essentially planar. The dihedral angle between the indazole ring and the 4-methoxy-substituted benzene ring is a key conformational feature. The crystal packing is characterized by intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.

Another relevant crystal structure is that of N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide . Although this is an isomer of the title compound, its structural analysis reveals a nearly planar fused ring system with a significant dihedral angle between the indazole and the benzenesulfonamide moieties. The crystal structure is stabilized by N-H···O hydrogen bonds and other weak intermolecular interactions.

The following table summarizes key crystallographic data for a derivative of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C16H14ClN3O4S | Monoclinic | P21/c | 13.9664 | 6.4300 | 19.6155 | 107.227 | 1682.52 |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the structural characterization of organic molecules in solution. For derivatives of this compound, NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

While specific, experimentally determined NMR data for the parent this compound are not widely published, data for its derivatives are available. For instance, in the ¹H NMR spectra of various derivatives, the aromatic protons of the indazole and benzenesulfonamide rings typically appear in the range of δ 7.0–8.5 ppm. The chemical shifts of these protons are influenced by the nature and position of substituents on the rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound and its derivatives, characteristic IR absorption bands are expected for the N-H stretching vibrations of the indazole and sulfonamide groups, as well as the S=O stretching vibrations of the sulfonamide moiety. The N-H stretching vibrations for sulfonamides are typically observed in the region of 3200–3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are strong bands and usually appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized molecules. The fragmentation patterns observed in the mass spectra can provide valuable structural information.

The table below provides a general overview of the expected spectroscopic data for the this compound scaffold based on data from related compounds.

| Technique | Feature | Typical Range/Observation |

| ¹H NMR | Aromatic protons | δ 7.0–8.5 ppm |

| ¹H NMR | Indazole N-H proton | δ > 10 ppm (broad singlet) |

| ¹³C NMR | Aromatic carbons | δ 110–150 ppm |

| IR | N-H stretch (sulfonamide) | 3200–3300 cm⁻¹ |

| IR | S=O stretch (asymmetric) | 1370–1330 cm⁻¹ |

| IR | S=O stretch (symmetric) | 1180–1160 cm⁻¹ |

| MS | Molecular ion peak (M+) | Corresponds to the molecular weight of the compound |

Preclinical Biological Activity of N 1h Indazol 6 Yl Benzenesulfonamide Derivatives

Anticancer and Cytotoxic Activity Research

Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been the subject of extensive investigation for their potential as anticancer therapeutics. These studies have primarily focused on their ability to inhibit the growth of cancer cells and to modulate the activity of key enzymes involved in cancer progression.

In Vitro Growth Inhibition Against Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been assessed against various human cancer cell lines. A notable study focused on the development of these derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell division. rsc.orgnih.gov In this research, a synthesized derivative, compound K22, demonstrated significant anti-proliferative efficacy against the MCF-7 breast cancer cell line. rsc.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) of K22 against MCF-7 cells was determined to be 1.3 µM. nih.gov This finding highlights the potential of this chemical class to effectively suppress the growth of cancer cells. Another study synthesized a series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) and N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives and evaluated their anticancer activity. Among these, N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (compound 5b) was identified as having exceptional efficacy. worldscientific.com

| Compound | Cell Line | IC₅₀ (µM) |

| K22 | MCF-7 | 1.3 |

| Centrinone (Control) | MCF-7 | 4.8 |

Target-Specific Enzyme Inhibition Studies

A key strategy in modern cancer drug discovery is the development of inhibitors that target specific enzymes essential for tumor growth and survival. Derivatives of this compound have been investigated for their inhibitory activity against several such enzymes.

While direct studies on this compound as an ERK5 inhibitor are limited, related indazole structures have been patented as ERK inhibitors. For instance, N-[3-(2-Fluoro-benzyl)-1H-indazol-6-yl]-amide derivatives have been disclosed in a patent for polycyclic indazole derivatives that inhibit ERK. google.com This suggests that the broader indazole scaffold is a viable starting point for developing ERK5 inhibitors. The ERK5 signaling pathway is implicated in driving cellular processes such as angiogenesis and tumor cell motility.

Direct evidence for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by this compound itself is not prominent in the reviewed literature. However, the sulfonamide group is a recognized pharmacophore in some VEGFR inhibitors. For example, the anticancer drug pazopanib, which contains an indazole moiety, has a sulfonamide group that is important for its interaction with the VEGFR target. nih.gov This suggests that the benzenesulfonamide portion of the this compound scaffold could contribute to VEGFR-2 inhibition in appropriately designed derivatives. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. bohrium.com

Significant research has been conducted on this compound derivatives as potent inhibitors of PLK4. rsc.orgnih.gov PLK4 is a serine/threonine protein kinase that plays a master regulatory role in centriole duplication, a process essential for cell division. rsc.orgnih.govresearchgate.net Its overexpression is linked to the development of several cancers. rsc.orgnih.gov

In a study dedicated to developing PLK4 inhibitors, this compound was used as the core structure. rsc.orgnih.gov Through structural modifications, a series of potent inhibitors were synthesized. Compound K01, an initial lead compound, showed an IC₅₀ of 977.6 nM against PLK4. nih.gov Further optimization led to compound K17 with a significantly improved IC₅₀ of 0.3 nM. nih.gov The most potent compound identified in this series was K22, which exhibited an exceptionally low IC₅₀ of 0.1 nM for PLK4. rsc.orgnih.gov

| Compound | PLK4 IC₅₀ (nM) |

| K01 | 977.6 |

| K17 | 0.3 |

| K22 | 0.1 |

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. TTK has been identified as a promising target for cancer therapy. Research has led to the discovery of potent TTK inhibitors based on an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide and carboxamide core, which is a derivative of the this compound scaffold. One such derivative, CFI-400936, was identified as a potent inhibitor of TTK with an IC₅₀ of 3.6 nM.

Phosphoinositide 3-kinase (PI3K) Interaction/Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.gov This makes it a prime target for anticancer drug development. A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov

One of the standout compounds from this series, W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Further mechanistic studies revealed that W24's anticancer effects are mediated through the inhibition of the PI3K/AKT/mTOR pathway. nih.gov This inhibition leads to a cascade of downstream effects, including the disruption of DNA synthesis and the induction of cell cycle arrest and apoptosis. nih.gov The promising in vitro activity and favorable pharmacokinetic profile of W24 suggest that 3-amino-1H-indazole derivatives could serve as a valuable scaffold for the development of novel PI3K/AKT/mTOR inhibitors for cancer therapy. nih.gov

Another study identified this compound as a core structure for creating highly effective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.gov Compound K22, a derivative from this series, exhibited remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative effects against MCF-7 breast cancer cells with an IC50 of 1.3 μM. nih.govnih.gov

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| W24 | PI3K/AKT/mTOR | Not specified | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43-3.88 |

| K22 | PLK4 | 0.1 | MCF-7 | 1.3 |

Topoisomerase IIβ Modulation

Based on the available research, there is no specific information regarding the modulation of topoisomerase IIβ by this compound or its derivatives.

Carbonic Anhydrase Inhibition

While the benzenesulfonamide group is a well-known zinc-binding function for carbonic anhydrase (CA) inhibitors, specific studies on the CA inhibitory activity of this compound derivatives are limited. nih.govnih.gov However, research on other benzenesulfonamide derivatives provides insights into their potential as CA inhibitors. For instance, a series of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives have been shown to effectively inhibit several human carbonic anhydrase isoforms, with some compounds exhibiting low nanomolar inhibition constants. nih.gov Similarly, pyridazinone-based benzenesulfonamides have been evaluated for their inhibitory effects against various human CA isoforms. nih.gov These studies underscore the potential of the benzenesulfonamide scaffold in designing CA inhibitors, though direct evidence for this compound derivatives is yet to be established.

Elucidation of Molecular Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is attributed to several molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

In the case of the PLK4 inhibitor K22, its potent anti-proliferative effects on MCF-7 breast cancer cells are linked to the induction of apoptosis and regulation of the G2/M phase of the cell cycle. nih.gov By inhibiting PLK4, K22 disrupts centrosome replication, leading to cell division arrest. nih.gov

Similarly, the PI3K/AKT/mTOR inhibitor W24 induces G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This is achieved by modulating the expression of key regulatory proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, W24 was found to increase intracellular reactive oxygen species (ROS) and alter the mitochondrial membrane potential, both of which are hallmarks of apoptosis. nih.gov The compound also demonstrated an ability to inhibit the migration and invasion of cancer cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT) pathway. nih.gov

Another study on a series of 1H-indazole-3-amine derivatives identified compound 6o as a promising anticancer agent. nih.gov This compound exhibited a significant inhibitory effect against the K562 chronic myeloid leukemia cell line and showed good selectivity for cancer cells over normal cells. nih.gov Mechanistic investigations suggested that compound 6o induces apoptosis and affects the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov

Antimicrobial Activity Research

Derivatives of this compound have also been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy

A study focusing on N-(6-Indazolyl) benzenesulfonamide derivatives reported the synthesis and evaluation of their antibacterial properties. researchgate.net Among the synthesized compounds, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide demonstrated the most significant antibacterial activity. researchgate.netresearchgate.net These derivatives were tested against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net While specific minimum inhibitory concentration (MIC) values were not detailed in the abstract, the study confirmed the notable antibacterial potential of this class of compounds through comprehensive molecular docking analyses. researchgate.netresearchgate.net

Anti-inflammatory Activity Research

Inflammation is a complex biological response, and its dysregulation is a key factor in many diseases. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are significant targets for anti-inflammatory drugs. researchgate.netnih.gov The indazole nucleus is a structural feature of established anti-inflammatory drugs like Bendazac and Benzydamine. nih.gov

Research has shown that the indazole scaffold is a valuable framework for developing new anti-inflammatory agents, with many derivatives demonstrating potential. researchgate.netnih.gov Studies have identified certain indazole derivatives that exhibit marked anti-inflammatory effects, which may be mediated through the inhibition of COX-2, pro-inflammatory cytokines, and reactive oxygen species. nih.gov For instance, a study on various indazole derivatives revealed significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats. nih.gov In vitro assays from the same study showed that these compounds could inhibit COX-2, with 5-aminoindazole (B92378) being a notable example, displaying an IC₅₀ value of 12.32 µM. nih.gov

Furthermore, research into 2H-indazole derivatives has identified compounds with in vitro inhibitory activity against human COX-2. researchgate.netmdpi.com Specifically, certain 2,3-diphenyl-2H-indazole derivatives were found to inhibit COX-2 at rates of 36–50% when tested at a 10 μM concentration. nih.gov Molecular docking studies suggest these compounds may bind to the COX-2 active site in a manner similar to known selective inhibitors. researchgate.netmdpi.com

While these findings underscore the anti-inflammatory potential of the broader indazole class, specific research detailing the COX-2 inhibitory activity for derivatives of the this compound core structure is not extensively covered in the reviewed literature.

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous pathological conditions. Consequently, the development of compounds with antioxidant capabilities is a significant area of therapeutic research.

A series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives, which are structural isomers of the 6-yl series, were synthesized and evaluated for their antioxidant potential using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The study found that these compounds exhibited notable antioxidant activity. uq.edu.au

Among the tested compounds, N‐(1‐(2‐(methyl(phenyl)amino)pyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐nitrobenzenesulfonamide was identified as having the most significant antioxidant effect, with an IC₅₀ value of 0.1090 µmol/mL in the DPPH assay and 0.1286 µmol/mL in the ABTS assay. uq.edu.au The results for a selection of these derivatives are detailed in the table below.

Table 1: Antioxidant Activity of N-(1H-indazol-5-yl)benzenesulfonamide Derivatives This interactive table summarizes the 50% inhibitory concentration (IC₅₀) values for selected compounds from the study.

| Compound ID | Benzenesulfonamide Substitution | DPPH IC₅₀ (µmol/mL) | ABTS IC₅₀ (µmol/mL) |

|---|---|---|---|

| Compound A | 4-nitro | 0.1090 | 0.1286 |

| Compound B | 2-nitro | - | - |

| Compound C | 4-methoxy | - | - |

Data sourced from a study on N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives. The most potent antioxidant activity was noted for the 4-nitro substituted compound.

Exploration of Other Reported Biological Activities (e.g., anti-HIV, antiarrhythmic, antileishmanial)

The versatile structure of indazole benzenesulfonamides has prompted investigation into a wider range of therapeutic applications.

Anti-HIV Activity The sulfonamide moiety is a component found in various compounds investigated for antiviral properties, including those targeting the Human Immunodeficiency Virus (HIV). mdpi.com Research into benzenesulfonamide derivatives has yielded compounds with anti-HIV activity. For example, a series of oxazole-benzenesulfonamide derivatives were found to inhibit the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eEF1A, which is crucial for viral replication. uq.edu.auresearchgate.netnih.gov These compounds were active against both wild-type and inhibitor-resistant HIV-1 strains. researchgate.netnih.gov While this highlights the potential of the benzenesulfonamide scaffold, specific studies focusing on the anti-HIV activity of this compound derivatives were not identified in the reviewed literature.

Antiarrhythmic Activity Indazole-containing compounds have been explored for their effects on the cardiovascular system, with some derivatives showing potential antiarrhythmic, antihypertensive, and other cardioprotective properties. nih.gov A review of indazole's role in cardiovascular diseases notes that the scaffold is a key structural motif in designing novel drug molecules for this area. nih.gov However, specific research into the antiarrhythmic effects of this compound derivatives is not prominently featured in existing studies, which tend to focus on other classes of indazole derivatives. nih.gov

Antileishmanial Activity Leishmaniasis is a parasitic disease for which new and improved treatments are needed. nih.govnih.gov The indazole nucleus has been identified as a promising starting point for the discovery of novel antileishmanial drugs. nih.gov Studies on 3-chloro-6-nitro-1H-indazole derivatives demonstrated that these compounds possess biological potency against several Leishmania species, with their efficacy varying depending on the specific derivative and the parasite species. nih.gov Further research on 2-benzyl-5-nitroindazolin-3-one derivatives also showed significant activity against Leishmania amazonensis amastigotes, with some compounds proving as effective as the reference drug Amphotericin B. nih.gov These findings indicate the potential of the indazole scaffold for developing antileishmanial agents, although specific data for this compound derivatives was not available in these reports.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Requirements for Biological Potency

The fundamental pharmacophore of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold consists of three key components: the indazole ring, the benzenesulfonamide (B165840) linkage, and the phenyl ring. The indazole moiety often serves as a crucial hydrogen-bonding motif, with the 1H-indazole nitrogen atoms acting as both hydrogen bond donors and acceptors. This is a common feature in many kinase inhibitors, where the indazole can mimic the hinge-binding interactions of the adenine (B156593) region of ATP.

The sulfonamide linker (–SO₂NH–) is another critical element. It not only provides a key hydrogen bond donor but also imparts a specific geometry and conformational rigidity to the molecule, orienting the indazole and phenyl rings in a manner conducive to target binding. The benzenesulfonamide portion itself can be further substituted, offering a vector for modification to enhance potency, selectivity, and physicochemical properties.

In the context of Polo-like kinase 4 (PLK4) inhibition, the this compound core structure was identified as a promising starting point for the development of highly potent inhibitors. The indazole ring, in this case, is essential for interacting with the hinge region of the kinase.

Influence of Substituent Nature and Position on Potency and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into the influence of substituent nature and position on biological activity. Studies focused on developing PLK4 inhibitors have demonstrated that substitutions at various positions on both the indazole and the phenyl rings can have a dramatic impact on potency.

For instance, starting with a simplified core structure, researchers introduced various substituents to probe the chemical space around the main scaffold. The introduction of hydrophilic components was explored to enhance both activity and stability. The data in the table below, derived from a study on PLK4 inhibitors, illustrates how modifications to the phenyl ring and the indazole N1 position affect inhibitory activity.

| Compound ID | R Group (Phenyl Ring) | R' Group (Indazole N1) | PLK4 IC₅₀ (nM) |

| K17 | H | H | 2.8 |

| K20 | 3-ethenyl | H | 15.6 |

| K21 | 3-ethynyl | H | 8.9 |

| K22 | 3-ethenyl | 3-ethenylpyridine | 0.1 |

This table is based on data presented in the study by Wang et al. (2025) and is intended for illustrative purposes.

As shown in the table, the unsubstituted core (K17) already possesses significant potency. The addition of small unsaturated groups at the 3-position of the phenyl ring (K20, K21) led to a decrease in activity. However, the introduction of a 3-ethenylpyridine group at the N1 position of the indazole ring in compound K22 resulted in a remarkable increase in potency, with an IC₅₀ value of 0.1 nM. This highlights the importance of this position for establishing additional favorable interactions within the target's active site.

Elucidation of Key Binding Interactions within Target Active Sites

Molecular docking and molecular dynamics simulations have been instrumental in elucidating the key binding interactions of this compound derivatives within the active sites of their biological targets. For PLK4 inhibitors, docking studies revealed that the indazole ring forms crucial hydrogen bonds with the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors.

In the case of the highly potent compound K22, molecular docking indicated that it maintains the initial hydrogen bond connections observed with the parent compound. The sulfonamide group often participates in additional hydrogen bonding with residues in the active site, further stabilizing the ligand-protein complex. The substituted phenyl ring typically extends into a more solvent-exposed region, where modifications can be made to improve properties without disrupting the core binding interactions.

Similarly, in studies of N-(indazolyl)benzenesulfonamide derivatives as anticancer agents, molecular docking analyses have uncovered a complex network of interactions, including hydrogen bonds, electrostatic forces, and hydrophobic contacts, that contribute to the stable and robust binding of these compounds within the target protein's binding sites.

Development of SAR Models for Optimized Biological Profiles

The systematic exploration of the this compound scaffold has led to the development of clear SAR models that guide the design of new, optimized compounds. A key takeaway from these models is the modular nature of the scaffold, allowing for independent optimization of different regions of the molecule.

The SAR for PLK4 inhibitors based on this scaffold can be summarized as follows:

Indazole Ring: Essential for hinge binding. The N1 position is a key site for introducing substituents that can access additional pockets in the active site and significantly enhance potency.

Sulfonamide Linker: Provides a critical hydrogen bond and maintains the optimal orientation of the aromatic rings.

Phenyl Ring: This region can be modified to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability. It can also be a point for introducing substituents that can provide additional interactions or serve as vectors for further functionalization.

By leveraging these SAR insights, researchers have successfully employed strategies like structural simplification and fragment growth to develop compounds with nanomolar and even sub-nanomolar potency against their intended targets. The understanding of these SAR models establishes a robust foundation for the future development of novel and potent therapeutic agents based on the this compound core.

Computational Chemistry in the Discovery and Optimization of N 1h Indazol 6 Yl Benzenesulfonamide Derivatives

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is instrumental in predicting the binding mode of a ligand (the drug candidate) within the active site of a target receptor (typically a protein).

For N-(1H-indazol-6-yl)benzenesulfonamide derivatives, molecular docking has been crucial in elucidating their binding mechanisms with various protein targets. A notable example is the investigation of these compounds as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication implicated in cancer.

Table 1: Predicted Binding Modes of this compound Derivatives

| Derivative Class | Target Protein | Predicted Binding Orientation | Key Interacting Region |

|---|---|---|---|

| PLK4 Inhibitors | PLK4 | Indazole core in the hinge region, benzenesulfonamide (B165840) in a hydrophobic pocket. rsc.orgnih.gov | ATP-binding site |

| Anticancer Agents | Various Kinases | Indazole scaffold as a primary anchor, with substituents exploring adjacent pockets. | Kinase hinge region |

Beyond predicting the binding pose, molecular docking provides a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the affinity and specificity of the inhibitor.

For this compound derivatives targeting PLK4, docking simulations have identified several key intermolecular interactions:

Hydrogen Bonds: The indazole nitrogen atoms are frequently observed to form hydrogen bonds with the backbone amide and carbonyl groups of hinge residues such as Cysteine-92 and Glutamate-90. rsc.org These interactions are critical for anchoring the inhibitor.

π-π Stacking: The aromatic rings of the indazole and benzenesulfonamide moieties can engage in π-π stacking interactions with aromatic residues like Phenylalanine in the active site, further stabilizing the complex. rsc.org

Hydrophobic Interactions: The phenyl group of the benzenesulfonamide and other hydrophobic substituents on the indazole ring often occupy hydrophobic pockets, making favorable van der Waals contacts with nonpolar residues.

Table 2: Key Intermolecular Interactions Identified through Molecular Docking of this compound Derivatives with PLK4

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residues (PLK4) |

|---|---|---|

| Hydrogen Bonding | Indazole NH and N | Cys-92, Glu-90 rsc.org |

| π-π Stacking | Indazole Ring, Phenyl Ring | Phenylalanine residues rsc.org |

| Hydrophobic Interactions | Benzenesulfonamide Phenyl Group | Leucine, Valine, Alanine residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While specific, detailed QSAR studies on this compound are not extensively reported in publicly available literature, the principles of QSAR have been widely applied to the broader class of indazole and sulfonamide derivatives, providing a framework for how such studies would be conducted.

2D-QSAR models correlate the biological activity of compounds with their 2D structural properties, such as topological, electronic, and physicochemical descriptors. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which properties are most influential.

In a hypothetical 2D-QSAR study of this compound derivatives, a series of analogs with varying substituents would be synthesized and their biological activity (e.g., IC₅₀ values) measured. A set of molecular descriptors would then be calculated for each compound. These can include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as atomic charges and dipole moments.

Physicochemical descriptors: Like the logarithm of the partition coefficient (logP), molecular weight, and molar refractivity.

Statistical methods, such as multiple linear regression (MLR), would then be used to build a mathematical equation that relates these descriptors to the observed biological activity. For instance, a study on other sulfonamides as antidiabetic agents revealed the importance of descriptors like SlogP and molecular weight in their activity. rsc.org

Table 3: Representative Descriptors Used in 2D-QSAR Studies of Indazole and Sulfonamide Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Potential Impact on Activity |

|---|---|---|---|

| Topological | Wiener Index | Molecular branching and size | Can influence binding site accessibility |

| Electronic | Dipole Moment | Polarity and charge distribution | Affects polar interactions with the target |

| Physicochemical | SlogP | Lipophilicity/hydrophilicity balance | Crucial for cell permeability and hydrophobic interactions |

| Constitutional | Molecular Weight | Size of the molecule | Can impact steric fit within the binding pocket |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules and the spatial distribution of their properties. These models provide a 3D map of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

For this compound derivatives, a 3D-QSAR study would involve aligning a set of active compounds, typically based on a common core structure and a docked conformation. The steric and electrostatic fields around each molecule would be calculated and correlated with their biological activities. The resulting contour maps can guide the design of new derivatives by indicating where to add or remove substituents to enhance activity. For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors highlighted the importance of steric and electrostatic fields for their inhibitory potency. nih.gov

Table 4: Information Derived from 3D-QSAR Contour Maps

| Contour Map Type | Favorable Region Indicates | Unfavorable Region Indicates | Design Implication |

|---|---|---|---|

| Steric (CoMFA/CoMSIA) | A bulky substituent is preferred | A bulky substituent will decrease activity | Optimize the size and shape of substituents |

| Electrostatic (CoMFA/CoMSIA) | A positively/negatively charged group is preferred | A positively/negatively charged group will decrease activity | Introduce or modify polar groups to match the target's electrostatic environment |

| Hydrophobic (CoMSIA) | A hydrophobic group is preferred | A hydrophilic group is preferred | Modify lipophilicity to enhance binding |

| Hydrogen Bond Donor/Acceptor (CoMSIA) | A hydrogen bond donor/acceptor is preferred | A hydrogen bond donor/acceptor will clash | Add or remove hydrogen bonding groups to form favorable interactions |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is invaluable for assessing the stability of the predicted binding mode and for understanding the flexibility of both the ligand and the receptor.

For this compound derivatives, MD simulations have been employed to validate the binding poses obtained from docking studies. bohrium.com By simulating the complex in a solvent environment for a period of nanoseconds, researchers can observe whether the key interactions are maintained. A stable complex in an MD simulation is characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions.

MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. Studies on related indazole derivatives have shown that the ligand-protein complexes remain stable throughout the simulation, with RMSD values typically within 1-3 Å, indicating a robust binding mode. semanticscholar.org

Table 5: Key Outputs from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Simulation Output | Description | Significance for this compound Derivatives |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | A measure of the average change in atomic positions over time. | A low and stable RMSD indicates a stable binding pose of the derivative in the receptor's active site. semanticscholar.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein that may be important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Confirms the persistence of key hydrogen bonds identified in docking studies, such as those involving the indazole core. |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | An estimation of the free energy change upon ligand binding. | Provides a more accurate ranking of the binding affinities of different derivatives compared to docking scores. |

Assessment of Ligand-Protein Complex Stability

A fundamental aspect of drug efficacy is the stability of the complex formed between a ligand and its target protein. Molecular dynamics simulations are a powerful computational technique used to predict and analyze the stability of these complexes over time. By simulating the motion of atoms and molecules, researchers can observe whether a potential drug molecule remains securely bound to its target's active site.

In studies concerning derivatives of this compound, MD simulations have been employed to evaluate the stability of ligand-protein complexes. worldscientific.comresearchgate.netbohrium.com For instance, research on N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide, a derivative, utilized MD simulations to confirm the stable and robust binding of this potent compound within the active sites of its target proteins. worldscientific.comresearchgate.netbohrium.com Such analyses are critical for validating the initial findings from molecular docking and confirming that the predicted binding mode is maintained in a dynamic environment.

The stability of the ligand-protein complex is often quantified using metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value for the ligand indicates that it does not significantly move from its initial binding pose, suggesting a stable interaction. Similarly, the RMSD of the protein can indicate whether the binding of the ligand induces significant conformational changes that might affect its stability.

Table 1: Representative Parameters for Assessing Ligand-Protein Complex Stability

| Parameter | Description | Implication of a Stable Value |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Indicates that the ligand remains in its binding pocket and the protein maintains its overall conformation. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the protein's atoms from their common center of mass. | Suggests that the protein's compactness is maintained and it is not undergoing major unfolding or conformational changes. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to a solvent. | A stable SASA can indicate that the protein's overall shape and exposure to the solvent are not drastically altered by ligand binding. |

Dynamic Behavior of Binding Interactions

For derivatives of this compound, computational studies have elucidated the intricate network of interactions that contribute to their biological activity. worldscientific.combohrium.com For example, in the development of potent Polo-like kinase 4 (PLK4) inhibitors based on the this compound scaffold, molecular docking studies predicted specific binding modes. nih.gov These studies suggested that the indazole core forms crucial hydrogen bond interactions with amino acid residues in the hinge region of the kinase, such as Glu-90 and Cys-92. nih.gov The phenylsulfonamide portion was observed to occupy a hydrophobic pocket, engaging in π-π stacking interactions with residues like Phe-23, which is vital for enhancing the inhibitor's potency. nih.gov

In the broader context of benzenesulfonamide derivatives, MD simulations have been used to analyze the stability of hydrogen bond networks, including those mediated by water molecules, which can play a critical role in ligand binding. nih.gov The dynamic nature of these interactions, as revealed by simulations, offers invaluable insights for structure-based drug design, allowing for the rational modification of chemical structures to enhance binding affinity and specificity. worldscientific.com

Table 2: Key Binding Interactions for this compound Derivatives

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) | Significance |

| Hydrogen Bonds | Indazole core | Hinge region residues (e.g., Glu-90, Cys-92) | Anchors the ligand in the binding site. nih.gov |

| π-π Stacking | Phenylsulfonamide fragment | Aromatic residues (e.g., Phe-23) | Contributes to binding affinity through hydrophobic interactions. nih.gov |

| Electrostatic Forces | Sulfonamide group | Charged or polar residues | Can provide significant contributions to the binding energy. worldscientific.com |

| Hydrophobic Contacts | Phenyl and indazole rings | Hydrophobic pocket residues | Enhances the overall stability of the ligand-protein complex. worldscientific.com |

Future Research Directions and Therapeutic Implications of N 1h Indazol 6 Yl Benzenesulfonamide Research

Optimization Strategies for Enhanced Potency and Selectivity

The primary goal in optimizing the N-(1H-indazol-6-yl)benzenesulfonamide scaffold is to enhance its inhibitory potency against specific biological targets while ensuring high selectivity to minimize off-target effects. A key target for this scaffold is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in cell mitosis and is overexpressed in various cancers. nih.govnih.govrsc.org

Researchers have employed strategies such as structural simplification and fragment growth to develop highly effective PLK4 inhibitors based on the this compound core. nih.govnih.govrsc.org This process often begins with a lead compound, which is then systematically modified. For instance, the introduction of a benzenesulfonamide (B165840) fragment to the indazole core was designed to occupy a hydrophobic pocket near the DFG motif of the PLK4 enzyme, leading to an initial compound (K01) with an inhibitory activity of 977.6 nM. nih.gov

Further optimization involves introducing various substituents onto the benzene (B151609) ring. This structure-activity relationship (SAR) exploration has shown that the nature and position of these substituents are critical. For example, adding different groups at the meta-position of the benzene ring led to the development of compound K17, which exhibited a significantly improved PLK4 inhibitory IC50 value of 0.3 nM. nih.gov Further modification of the part of the molecule extending into the solvent region culminated in compound K22, with a potent PLK4 IC50 of 0.1 nM. nih.gov Studies indicated that the volume of the cavity in this region is limited, as the introduction of a bulky iodine atom significantly reduced inhibitory activity, whereas a bromine atom (in compound K07) resulted in excellent activity (IC50 = 23.6 nM). nih.gov

These optimization efforts have successfully produced derivatives with nanomolar potency and improved pharmacokinetic profiles, such as acceptable stability in human liver microsomes, highlighting the value of these strategies. nih.govnih.govrsc.org

Table 1: PLK4 Inhibitory Activity of this compound Derivatives This table details the in vitro enzyme inhibitory activity (IC50) of selected optimized compounds against Polo-like kinase 4 (PLK4).

| Compound | Modification | PLK4 IC50 (nM) | Reference |

| K01 | Lead Compound | 977.6 | nih.gov |

| K07 | Bromine substitution on benzene ring | 23.6 | nih.gov |

| K17 | Optimized substitution on benzene ring | 0.3 | nih.gov |

| K22 | Further modification extending to solvent region | 0.1 | nih.gov |

Exploration of Novel Substitution Patterns and Hybrid Scaffolds

Beyond optimizing substituents on the existing scaffold, researchers are exploring entirely new substitution patterns and creating hybrid molecules to discover novel biological activities. This involves attaching different heterocyclic or functional groups to the core this compound structure.

One approach has been the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) and N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide derivatives. bohrium.comworldscientific.com These modifications, which involve adding a substituted pyrimidine (B1678525) ring to the indazole nitrogen, have yielded compounds with significant anticancer activity. bohrium.comworldscientific.com For example, N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (compound 5b) was found to have exceptional efficacy. bohrium.comworldscientific.comresearchgate.net These derivatives have also been investigated for other biological properties, with some showing notable antioxidant and antimicrobial potential. researchgate.netresearchgate.net

Another strategy is the creation of hybrid scaffolds that combine the indazole-benzenesulfonamide motif with other pharmacologically active structures. Research into N-(thiazol-2-yl)benzenesulfonamides, which merges the sulfonamide group with a thiazole (B1198619) ring, has produced compounds with potent antibacterial activity against both Gram-negative and Gram-positive bacteria, particularly when used with a cell-penetrating peptide. nih.gov Similarly, researchers have designed hybrid molecules by replacing parts of known inhibitors with other moieties, such as creating anthraquinone-based benzenesulfonamide derivatives to target human carbonic anhydrases, which are also implicated in cancer. mdpi.com The development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives represents another hybrid approach, targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants in acute myeloid leukaemia (AML). nih.gov

These explorations provide a rich foundation for developing new agents with diverse therapeutic applications, from anticancer to antimicrobial. bohrium.comresearchgate.net

Advanced Mechanistic Studies and Pathway Elucidation

Understanding the precise mechanism of action is crucial for the rational design of future drugs. For this compound derivatives, mechanistic studies have largely focused on their role as kinase inhibitors. The overexpression of the primary target, PLK4, is linked to the onset and progression of several cancers, where it affects proliferation, migration, and invasion of tumor cells. nih.govnih.govrsc.org

Advanced studies have confirmed that potent derivatives like K22 function by inhibiting PLK4, which in turn regulates centrosome replication during the G2/M phase of the cell cycle. nih.gov This inhibition leads to mitotic arrest and induces apoptosis (programmed cell death) in cancer cells, as demonstrated in MCF-7 breast cancer cells. nih.gov The anti-proliferative efficacy of K22 against MCF-7 cells (IC50 = 1.3 μM) was found to be superior to other known inhibitors. nih.gov

Computational methods, including in silico docking and molecular dynamics simulations, have been instrumental in elucidating the binding mechanisms. bohrium.comworldscientific.com These studies reveal how the derivatives fit into the binding sites of their target proteins. The interactions are often stabilized by a combination of hydrogen bonds, electrostatic forces, and hydrophobic contacts. bohrium.comworldscientific.comresearchgate.net Molecular dynamics simulations have confirmed the stable and robust binding of the most potent compounds within the target protein's binding site, providing a molecular basis for their efficacy. bohrium.comworldscientific.com These insights are invaluable for understanding the structure-activity relationships and guiding the design of next-generation inhibitors with even greater potency and selectivity. researchgate.net

Potential for the Development of New Therapeutic Agents

The research into this compound and its derivatives points to a significant potential for developing new therapeutic agents. The primary area of promise is in oncology. Given its role as a master regulator of centriole duplication, PLK4 is a validated therapeutic target for cancers, particularly breast cancer with high levels of TRIM37. nih.govnih.govrsc.org The development of potent PLK4 inhibitors like compound K22, which demonstrates significant anti-proliferative activity and favorable pharmacokinetic properties (such as a half-life of 1.07 hours and a good area under the curve), establishes a strong basis for its advancement as a lead compound for anticancer drugs. nih.govnih.govrsc.org

The versatility of the scaffold is shown by the successful targeting of other kinases, such as FLT3, which is a key target in acute myeloid leukaemia (AML). nih.gov Derivatives based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole structure have shown potent, nanomolar inhibition of both wild-type and drug-resistant mutant forms of FLT3. nih.gov

Furthermore, the scaffold has demonstrated potential beyond cancer treatment. Certain derivatives have exhibited significant antioxidant activity in DPPH and ABTS assays, as well as antibacterial and antifungal properties. researchgate.netresearchgate.net For instance, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide showed the highest antibacterial activity in one study, while a related methoxybenzenesulfonamide derivative displayed excellent antifungal potential. researchgate.net This multifaceted activity makes these compounds compelling candidates for broader therapeutic exploration. researchgate.net The favorable drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties predicted for some series further underscore their therapeutic promise, warranting deeper investigation for potential clinical applications. researchgate.net

Table 2: Investigated Therapeutic Targets and Applications This table summarizes the various biological targets and potential therapeutic uses for derivatives of the this compound scaffold.

| Target/Application | Specific Target/Cell Line | Lead Compound Example | Therapeutic Area | Reference |

| PLK4 Inhibition | PLK4 Enzyme, MCF-7 Breast Cancer Cells | K22 | Oncology (Breast Cancer) | nih.govnih.gov |

| FLT3 Inhibition | FLT3, FLT3-ITD, FLT3-D835Y | Compound 8r | Oncology (AML) | nih.gov |

| General Anticancer | Various Cancer Cell Lines | Compound 5b | Oncology | bohrium.comworldscientific.com |

| Antioxidant Activity | DPPH and ABTS assays | N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide | General Health | researchgate.netresearchgate.net |

| Antimicrobial Activity | Gram-positive and Gram-negative bacteria | N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide | Infectious Diseases | researchgate.net |

Q & A

How is N-(1H-indazol-6-yl)benzenesulfonamide synthesized and characterized in preclinical studies?

Basic Question

Methodological Answer:

The synthesis typically involves coupling 6-aminoindazole with substituted benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). For example, in a study yielding 89% , the product was purified via recrystallization and characterized using:

- Melting Point : 149.9°C (differential scanning calorimetry).

- Spectroscopy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.